Methanesulfonic acid;undec-10-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;undec-10-yn-1-ol is a compound that combines the properties of methanesulfonic acid and undec-10-yn-1-ol. Methanesulfonic acid is an organosulfur compound with the chemical formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and is known for its strong acidity and stability Undec-10-yn-1-ol is an alkyne alcohol with the chemical formula C₁₁H₂₀O, characterized by a triple bond between the tenth and eleventh carbon atoms and a hydroxyl group at the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or dimethyl disulfide using strong oxidizing agents such as nitric acid or chlorine . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion and high yields. For undec-10-yn-1-ol, the synthesis can be achieved through the hydration of undec-10-yne using a catalytic amount of mercury(II) sulfate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its efficiency and scalability. The production of undec-10-yn-1-ol on an industrial scale can be achieved through the catalytic hydration of undec-10-yne, utilizing continuous flow reactors to optimize reaction conditions and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;undec-10-yn-1-ol undergoes various chemical reactions, including:
Substitution: Methanesulfonic acid can act as a sulfonating agent, introducing the methanesulfonyl group into various organic molecules.
Common Reagents and Conditions
Substitution: Methanesulfonic acid is used in the presence of a base such as pyridine to facilitate the sulfonation reaction.
Major Products Formed
Oxidation: Undec-10-yn-1-one
Reduction: Undec-10-en-1-ol, Undecanol
Substitution: Various methanesulfonylated organic compounds
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;undec-10-yn-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methanesulfonic acid;undec-10-yn-1-ol involves its ability to act as a strong acid and a nucleophile. Methanesulfonic acid can donate protons to various substrates, facilitating acid-catalyzed reactions. The undec-10-yn-1-ol component can undergo nucleophilic addition reactions due to the presence of the hydroxyl group and the triple bond . These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and enzymes.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid;undec-10-yn-1-ol can be compared with other similar compounds such as:
Methanesulfonic acid: While methanesulfonic acid alone is a strong acid used in various industrial applications, the addition of undec-10-yn-1-ol introduces unique reactivity due to the presence of the alkyne and hydroxyl groups.
Other Alkanesulfonic Acids: Compounds such as ethanesulfonic acid and propanesulfonic acid share similar acidic properties but differ in their molecular size and reactivity.
Eigenschaften
CAS-Nummer |
146920-62-9 |
---|---|
Molekularformel |
C12H24O4S |
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
methanesulfonic acid;undec-10-yn-1-ol |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h1,12H,3-11H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
UMFJPTFGAFKPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C#CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.